molecular formula C10H18N2O2S B11877013 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11877013
M. Wt: 230.33 g/mol
InChI Key: VOJMWQSNUONWJZ-UHFFFAOYSA-N
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Description

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound known for its unique spirocyclic structure.

Preparation Methods

The synthesis of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.

Chemical Reactions Analysis

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been extensively studied for its potential anti-ulcer activity. Research has shown that derivatives of this compound exhibit significant anti-ulcer effects comparable to omeprazole, a well-known anti-ulcer medication . Additionally, this compound’s unique structure makes it a valuable scaffold for designing new therapeutic agents in medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the secretion of gastric acid, thereby reducing the formation of ulcers. This inhibition is likely mediated through the modulation of proton pumps or other enzymes involved in acid secretion .

Comparison with Similar Compounds

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

These compounds share the spirocyclic core but differ in their substituents, which can significantly impact their biological activity and therapeutic potential .

Properties

IUPAC Name

8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14/h8,11H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMWQSNUONWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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